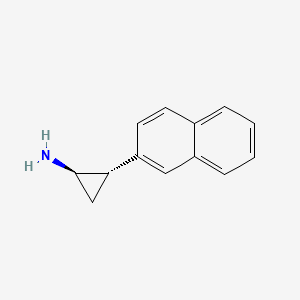
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable naphthalene derivative. One common method includes the reaction of naphthalene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropylamines or cyclopropanols.
Scientific Research Applications
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Phenyl)cyclopropan-1-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.
(1R,2S)-2-(Biphenyl)cyclopropan-1-amine: Contains a biphenyl group, offering different steric and electronic properties.
(1R,2S)-2-(Anthracen-2-yl)cyclopropan-1-amine: Features an anthracene group, providing unique photophysical properties.
Uniqueness
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine stands out due to its naphthalene moiety, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of novel pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(1R,2S)-2-naphthalen-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C13H13N/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8,14H2/t12-,13+/m0/s1 |
InChI Key |
FLKVLOCMGKAHPS-QWHCGFSZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C(C1N)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



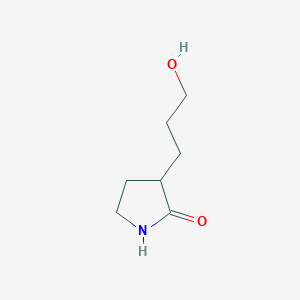
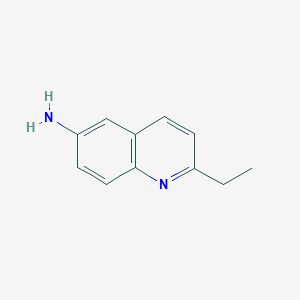
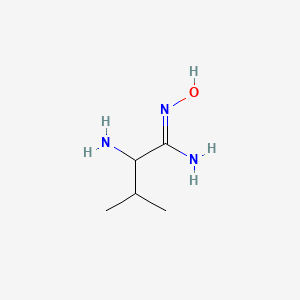
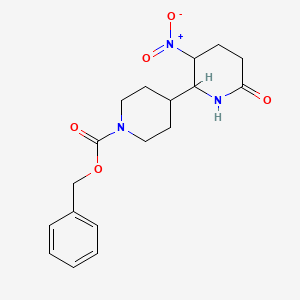
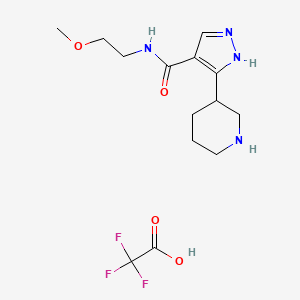
![Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250921.png)

![{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13250933.png)
![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250945.png)
![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)

